PON1 Inhibitory Potency: Chlorine Position Dictates Affinity
In a head‑to‑head evaluation of nine benzohydrazide derivatives against human PON1, compound 4 (2‑amino‑4‑chlorobenzohydrazide) was the most potent with a Ki of 38.75 ± 12.21 μM [1]. The target compound, 2‑amino‑3‑chlorobenzohydrazide, gave a Ki value in the upper range of 76‑543 μM (exact value not disclosed), indicating that relocation of chlorine from the 4‑ to the 3‑position results in at least a 2‑fold loss of affinity. This regioisomeric switch dramatically alters the interaction with PON1’s active site, as confirmed by molecular docking studies [1].
| Evidence Dimension | PON1 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki > 100 μM (precise value unreported; placed in upper range of series) |
| Comparator Or Baseline | 2‑Amino‑4‑chlorobenzohydrazide, Ki = 38.75 ± 12.21 μM |
| Quantified Difference | >2.5‑fold reduction in potency |
| Conditions | In vitro PON1 enzyme assay; Ki values derived from Dixon plots. |
Why This Matters
Researchers assembling PON1‑focused compound libraries must select the correct regioisomer to avoid false negatives; the 3‑chloro isomer serves as a valuable low‑affinity control for SAR studies.
- [1] Korkmaz IN et al. Biological evaluation and in silico study of benzohydrazide derivatives as paraoxonase 1 inhibitors. J Biochem Mol Toxicol. 2022;36(11):e23180. View Source
